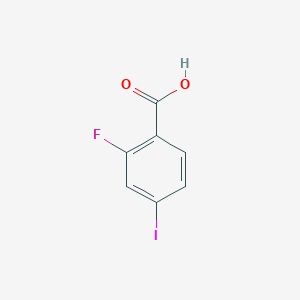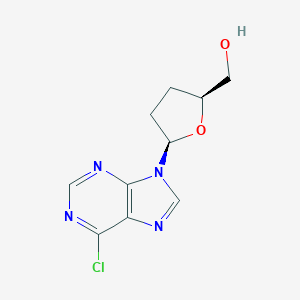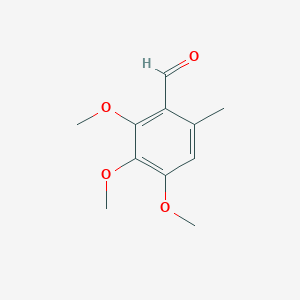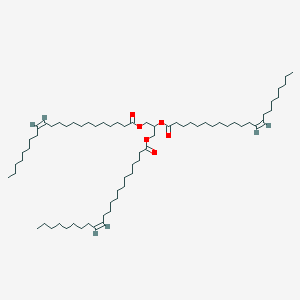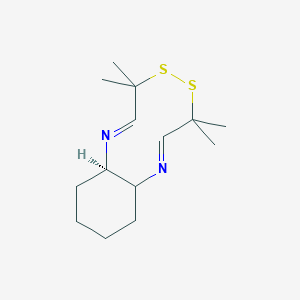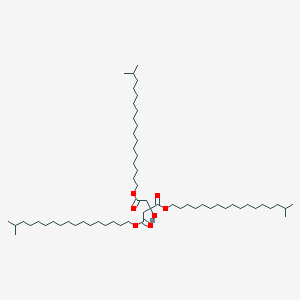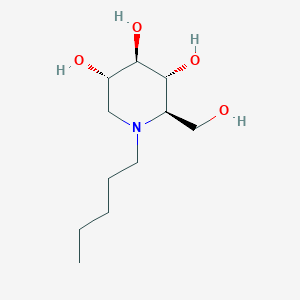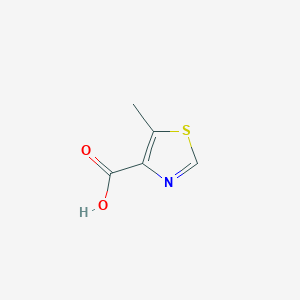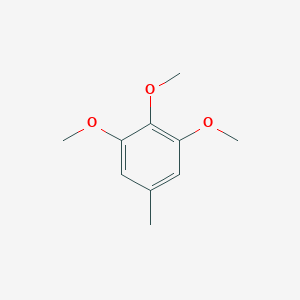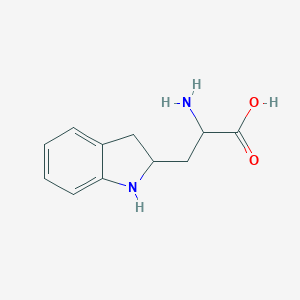![molecular formula C15H20O3 B053532 2-[(5S,8S,8aS)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl]prop-2-enoic acid CAS No. 115473-63-7](/img/structure/B53532.png)
2-[(5S,8S,8aS)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl]prop-2-enoic acid
Overview
Description
Synthesis Analysis
The synthesis of similar complex organic compounds involves multi-step chemical processes. For instance, the synthesis of 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid was achieved through the condensation of 4-dimehylaminobenzaldehyde and methyl cyanoacetate, followed by purification with column chromatography (Kotteswaran, Pandian, & Ramasamy, 2016). This example illustrates the complexity and precision required in synthesizing structurally intricate organic compounds.
Molecular Structure Analysis
Molecular structure analysis often involves crystallography and spectroscopic methods. For example, a related compound's structure was characterized using X-ray crystallography, spectroscopic methods, and quantum chemical calculations (Venkatesan et al., 2016). These techniques are crucial for understanding the spatial arrangement of atoms within a molecule and how this influences its properties and reactions.
Chemical Reactions and Properties
Chemical reactions and properties of such compounds can be diverse and complex. For example, Lead(IV) Oxide-mediated oxidation of azulen-2-ols forms various products including dimers and cage-dimers, demonstrating the compound's reactivity and the formation of complex structures under specific conditions (Lin et al., 2000).
Physical Properties Analysis
The physical properties of these compounds can be determined using techniques like thermal analysis and spectroscopy. For instance, the thermal and spectroscopic analysis of a similar compound provided insights into its stability and behavior under various conditions (Kumar et al., 2017).
Chemical Properties Analysis
The chemical properties, such as reactivity and bonding patterns, are often explored through experiments involving synthesis and reaction with other chemicals. For example, the synthesis and reactions of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester involved a series of reactions showcasing the compound's reactivity and potential transformations (Pimenova et al., 2003).
Scientific Research Applications
DNA Damage and Carcinogenesis
One area of research focuses on the DNA damage promoted by compounds related to the heme precursor pathway. Specifically, studies have shown that 5-Aminolevulinic acid (ALA) and its products can induce DNA damage, which may be associated with the development of hepatocellular carcinoma (HCC) in patients with acute intermittent porphyria (AIP). These compounds, including the cyclic dimerization product of ALA, produce reactive oxygen species that damage DNA and increase the levels of oxidative DNA lesions, suggesting a potential role in carcinogenesis (Onuki et al., 2002).
Lignin Model Compound Analysis
Research into the acidolysis of lignin model compounds has provided insights into the mechanisms of bond cleavage, with implications for the understanding and improvement of lignin valorization processes. A study on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds revealed differences in the mechanisms of bond cleavage depending on the presence of specific functional groups, offering a deeper understanding of the chemical behavior of complex lignin structures (Yokoyama, 2015).
Pharmacological Review of Chlorogenic Acid
Chlorogenic Acid (CGA) is another compound of interest, with a wide range of biological and pharmacological effects. CGA has been found to exhibit antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension activities, and more. Its role in modulating lipid and glucose metabolism suggests potential therapeutic applications in the management of metabolic disorders (Naveed et al., 2018).
Bioavailability and Bioactivity of Polyphenols
The bioavailability and bioactivity of compounds such as caffeic acid phenethyl ester (CAPE) from honey bee propolis have been reviewed for their anti-inflammatory, neuroprotective, hepatoprotective, and cardioprotective activities. Despite promising efficacy in preclinical models, the need for clinical trials to validate these effects in humans is emphasized (Tolba et al., 2013).
Photodynamic Therapy Enhancement
Research into enhancing the efficacy of photodynamic therapy (PDT) has shown that pre-treatment strategies can significantly improve clinical outcomes. These strategies, such as using keratolytics or penetration enhancers, aim to optimize intralesional content of protoporphyrin IX (PpIX), a key photosensitizer in PDT, thereby improving treatment effectiveness (Gerritsen et al., 2008).
Mechanism of Action
Target of Action
Rupestonic acid primarily targets the influenza A virus (H3N2) . It has been shown to exhibit antiviral activity against this strain . Additionally, it has demonstrated cytotoxic activities against four human cancer cell lines: HeLa, HT-29, A549, and HepG2 .
Mode of Action
Rupestonic acid interacts with its targets by suppressing the replication of the influenza virus. This is achieved through the activation of the heme oxygenase-1-mediated interferon response .
Biochemical Pathways
The biochemical pathways affected by rupestonic acid are primarily related to the life cycle of the influenza A virus. By activating the heme oxygenase-1-mediated interferon response, rupestonic acid disrupts the replication of the virus . The specific biochemical pathways involved in its cytotoxic activity against cancer cells are currently unknown .
Pharmacokinetics
A study on cam106, a rupestonic acid derivative, showed that it has an oral bioavailability of 16%
Result of Action
The primary result of rupestonic acid’s action is the inhibition of the influenza A virus. It has been shown to suppress the replication of the virus, thereby reducing its spread . In addition, it has demonstrated cytotoxic activity against several human cancer cell lines .
properties
IUPAC Name |
2-[(5S,8S,8aS)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-8-4-5-11(9(2)15(17)18)6-13-10(3)14(16)7-12(8)13/h8,11-12H,2,4-7H2,1,3H3,(H,17,18)/t8-,11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHSKBJBODQVBX-UWJYBYFXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC2=C(C(=O)CC12)C)C(=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H](CC2=C(C(=O)C[C@@H]12)C)C(=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90151111 | |
| Record name | Rupestonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90151111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
115473-63-7 | |
| Record name | Rupestonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115473637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rupestonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90151111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethanamine](/img/structure/B53449.png)
